Gangetin

Description

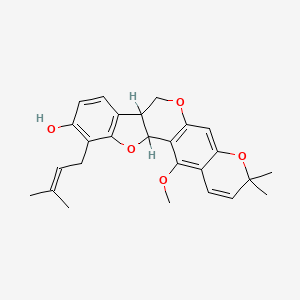

Structure

3D Structure

Properties

CAS No. |

32986-79-1 |

|---|---|

Molecular Formula |

C26H28O5 |

Molecular Weight |

420.5 g/mol |

IUPAC Name |

21-methoxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-3,12,16-trioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4(9),5,7,14,18,20-heptaen-6-ol |

InChI |

InChI=1S/C26H28O5/c1-14(2)6-7-16-19(27)9-8-15-18-13-29-21-12-20-17(10-11-26(3,4)31-20)24(28-5)22(21)25(18)30-23(15)16/h6,8-12,18,25,27H,7,13H2,1-5H3 |

InChI Key |

FUNJPZFUOULIEZ-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=C(C=CC2=C1OC3C2COC4=C3C(=C5C=CC(OC5=C4)(C)C)OC)O)C |

Canonical SMILES |

CC(=CCC1=C(C=CC2=C1OC3C2COC4=C3C(=C5C=CC(OC5=C4)(C)C)OC)O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Gangetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gangetin, a pterocarpan (B192222) isolated from the medicinal plant Desmodium gangeticum, has demonstrated significant anti-inflammatory and analgesic properties. This technical guide delineates the current understanding of this compound's mechanism of action, drawing from in vitro and in vivo studies. The primary mechanism appears to be centered on the downregulation of key inflammatory mediators, including nitric oxide (NO) and prostaglandins, likely through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway and inhibition of cyclooxygenase (COX) enzymes. This document provides a detailed overview of the experimental evidence, quantitative data, relevant protocols, and visual representations of the proposed molecular pathways.

Introduction

Molecular Targets and Pharmacological Effects

The anti-inflammatory activity of this compound is attributed to its ability to modulate multiple targets within the inflammatory cascade.

Inhibition of Nitric Oxide (NO) Production

A key finding in the study of this compound's anti-inflammatory action is its potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[4] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation. The inhibition of NO production by this compound suggests a direct or indirect effect on the expression or activity of iNOS.

Anti-inflammatory and Analgesic Activities

In vivo studies have corroborated the anti-inflammatory properties of this compound. It has been shown to be effective in both the exudative and proliferative phases of inflammation in rat models.[5] Furthermore, this compound exhibits significant analgesic activity, suggesting its potential in managing pain associated with inflammatory conditions.[5]

Potential Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

While direct studies on this compound's effect on COX and LOX enzymes are limited, research on aqueous extracts of Desmodium gangeticum provides strong evidence for the inhibition of these enzymes.[6] The extract demonstrated a greater inhibitory effect on COX-2 compared to COX-1, which is a desirable characteristic for anti-inflammatory drugs as it may lead to fewer gastrointestinal side effects.[6] The extract also showed moderate inhibition of LOX activity.[6] Given that this compound is a major bioactive component of D. gangeticum, it is plausible that it contributes significantly to these activities.

Quantitative Data

The following table summarizes the key quantitative data reported for this compound and Desmodium gangeticum extracts.

| Compound/Extract | Assay | Target/Model | Result (IC50 / Dose) | Reference |

| This compound | Nitric Oxide Inhibition | LPS-stimulated RAW264.7 macrophages | IC50: Indicative of strong activity (exact value not specified in the snippet) | [4] |

| This compound | Anti-inflammatory | Rat Model (exudative & proliferative phases) | 50 and 100 mg/kg (oral) | [5] |

| This compound | Analgesic | Animal Models | 50 and 100 mg/kg (oral) | [5] |

| Aqueous Extract of D. gangeticum | COX-1 Inhibition | In vitro enzyme assay | IC50: 49.5 µg/ml | [6] |

| Aqueous Extract of D. gangeticum | COX-2 Inhibition | In vitro enzyme assay | IC50: 39.5 µg/ml | [6] |

| Aqueous Extract of D. gangeticum | LOX Inhibition | In vitro enzyme assay | IC50: 57.0 µg/ml | [6] |

Proposed Signaling Pathways

Based on the available evidence, the anti-inflammatory mechanism of this compound likely involves the modulation of the NF-κB signaling pathway. This is a central pathway that controls the transcription of many pro-inflammatory genes, including iNOS and COX-2. By inhibiting the NF-κB pathway, this compound can effectively reduce the production of key inflammatory mediators.

Experimental Protocols

In Vitro Nitric Oxide (NO) Inhibition Assay

This protocol describes the general methodology used to assess the inhibitory effect of this compound on NO production in LPS-stimulated macrophages.

Methodology:

-

Cell Culture: RAW264.7 macrophage cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-incubated for a short period (e.g., 1-2 hours).

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and stimulate NO production.

-

Incubation: The plates are incubated for a further 24 hours.

-

Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess assay. This involves adding Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant, which forms a colored azo compound.

-

Data Analysis: The absorbance of the colored product is measured using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group, and the IC50 value is determined.

In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema Model)

This is a standard model to evaluate the acute anti-inflammatory activity of a compound.

Methodology:

-

Animals: Wistar or Sprague-Dawley rats are used for the study.

-

Grouping: Animals are divided into several groups: a control group, a standard drug group (e.g., indomethacin), and treatment groups receiving different doses of this compound.

-

Administration: this compound and the standard drug are administered orally. The control group receives the vehicle.

-

Induction of Edema: After a specific time following drug administration (e.g., 1 hour), a sub-plantar injection of carrageenan is given into the right hind paw of each rat to induce localized inflammation and edema.

-

Measurement of Paw Volume: The paw volume is measured at different time points after carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours) using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema in the drug-treated groups is calculated by comparing the increase in paw volume with the control group.

Conclusion and Future Directions

The available data strongly suggest that this compound exerts its anti-inflammatory and analgesic effects primarily through the inhibition of pro-inflammatory mediators such as nitric oxide and prostaglandins. The most likely underlying mechanism is the modulation of the NF-κB signaling pathway and the inhibition of COX enzymes, particularly COX-2.

Further research is warranted to fully elucidate the molecular mechanism of this compound. Key areas for future investigation include:

-

Directly assessing the effect of isolated this compound on the activity of COX-1, COX-2, and 5-LOX enzymes.

-

Investigating the impact of this compound on the phosphorylation and nuclear translocation of NF-κB subunits.

-

Exploring the potential modulation of upstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is also known to regulate inflammation.

-

Conducting comprehensive pharmacokinetic and toxicological studies to evaluate the drug-like properties of this compound.

A deeper understanding of this compound's mechanism of action will be crucial for its potential development as a novel therapeutic agent for inflammatory diseases.

References

- 1. Antiinflammatory and antioxidant activities of Desmodium gangeticum fractions in carrageenan-induced inflamed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crude extract of Desmodium gangeticum process anticancer activity via arresting cell cycle in G1 and modulating cell cycle-related protein expression in A549 human lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researcher.manipal.edu [researcher.manipal.edu]

- 5. Anti-inflammatory properties of pterocarpanquinone LQB-118 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. phytopharmajournal.com [phytopharmajournal.com]

Gangetin: A Technical Whitepaper on its Role in Traditional Indian Medicine and Modern Pharmacological Research

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

Gangetin, a pterocarpanoid isolated from the medicinal plant Desmodium gangeticum (L.) DC., holds a significant place in traditional Indian medicine, particularly Ayurveda. Known as 'Salparni' in Sanskrit, Desmodium gangeticum is a key ingredient in numerous Ayurvedic formulations revered for their therapeutic properties.[1] This technical guide provides an in-depth analysis of the traditional uses and modern pharmacological evidence supporting the medicinal role of this compound and its source plant. It is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this natural compound. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to facilitate further research and development.

Traditional Significance in Indian Medicine

In Ayurveda, Desmodium gangeticum is classified as a 'Rasayana,' a rejuvenating herb that promotes vitality and longevity.[1] Traditionally, various parts of the plant, including the roots from which this compound is isolated, have been used to treat a wide array of ailments. These include fever, respiratory conditions like asthma and bronchitis, nervous disorders, and digestive issues.[1] The plant is a crucial component of well-known Ayurvedic preparations such as 'Dashamoola,' a combination of ten roots known for its anti-inflammatory and neuroprotective properties.

Phytochemistry and Bioactive Compounds

Desmodium gangeticum is rich in a variety of phytochemicals, including alkaloids, flavonoids, terpenoids, and pterocarpanoids.[2] The primary pterocarpanoids identified are this compound, gangetinin, and desmodin.[3] This guide focuses on this compound, a compound that has been the subject of several pharmacological studies.

Pharmacological Activities of Desmodium gangeticum Extracts and this compound

Modern scientific research has begun to validate the traditional uses of Desmodium gangeticum, attributing many of its therapeutic effects to its rich phytochemical content, including this compound. The following sections detail the key pharmacological activities, supported by quantitative data from various experimental studies.

Anti-inflammatory and Analgesic Activity

Desmodium gangeticum extracts and its isolated constituent, this compound, have demonstrated significant anti-inflammatory and analgesic properties in various preclinical models.

Quantitative Data Summary: Anti-inflammatory and Analgesic Activities

| Test Substance | Model | Dose | Effect | Reference |

| Ethanolic extract of D. gangeticum | Carrageenan-induced paw edema (rats) | 50 mg/kg | 15.68% inhibition at 6h | |

| 100 mg/kg | 24.5% inhibition at 6h | [4] | ||

| 200 mg/kg | 45.09% inhibition at 6h | [4] | ||

| Aqueous extract of D. gangeticum | Carrageenan-induced paw edema (rats) | 100 mg/kg | 48.33% inhibition | [5] |

| Ethanolic extract of D. gangeticum | Acetic acid-induced writhing (mice) | 50 mg/kg | 25.92% inhibition | |

| 100 mg/kg | 55.12% inhibition | [6] | ||

| 200 mg/kg | 68.13% inhibition | [6] | ||

| Ethanolic extract of D. gangeticum | Hot plate test (mice) | 200 mg/kg | 37.65% increase in latency period at 3h | [6] |

| This compound | Carrageenan-induced paw edema (rats) | 50 and 100 mg/kg | Significant anti-inflammatory activity | [7] |

| This compound | Not specified | Not specified | Significant analgesic activity | [7] |

Experimental Protocols

-

Carrageenan-Induced Paw Edema: This model is used to assess acute inflammation. Male Wistar rats (150-200 g) are typically used. One hour after oral administration of the test substance (e.g., D. gangeticum extract or this compound), 0.1 ml of 1% w/v carrageenan suspension is injected into the sub-plantar region of the right hind paw. The paw volume is measured using a plethysmometer at various time intervals (e.g., 1, 2, 3, 4, and 6 hours) after the carrageenan injection. The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group (vehicle-treated).[5][6]

-

Acetic Acid-Induced Writhing Test: This is a chemical method for inducing visceral pain to evaluate analgesic activity. Swiss albino mice (20-25 g) are administered the test substance orally. After a set period (e.g., 30 minutes), 0.1 ml of 1% acetic acid solution is injected intraperitoneally. The number of abdominal constrictions (writhings) is counted for a specific duration (e.g., 20 minutes), starting 5 minutes after the acetic acid injection. The percentage of inhibition of writhing is calculated by comparing the number of writhes in the treated group with that of the control group.[6]

-

Hot Plate Test: This thermal method is used to assess central analgesic activity. Mice are placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). The time taken for the mouse to show a response, such as licking its paws or jumping, is recorded as the reaction time. The reaction time is measured before and at different intervals after the administration of the test substance. An increase in the reaction time indicates an analgesic effect. A cut-off time is set to prevent tissue damage.[6]

Anticancer Activity

Recent studies have highlighted the potential of Desmodium gangeticum extracts in cancer therapy. A notable study investigated the effect of a water crude extract of D. gangeticum on A549 human lung carcinoma cells.

Quantitative Data Summary: Anticancer Activity

| Test Substance | Cell Line | Concentration | Effect | Reference |

| Water crude extract of D. gangeticum | A549 (Human Lung Carcinoma) | 0.125 - 1 mg/ml | Concentration- and time-dependent inhibition of cell growth | [1][8] |

| 0.25 - 1 mg/ml | Arrested cell cycle in G1 phase | [1][8] |

Experimental Protocols

-

Cell Culture and Viability Assay (MTT Assay): A549 human lung cancer cells are cultured in an appropriate medium. For the viability assay, cells are seeded in 96-well plates and treated with various concentrations of the D. gangeticum extract for different time courses (e.g., 24, 48, and 72 hours). After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved in a solvent, and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.[1][8]

-

Cell Cycle Analysis (Flow Cytometry): A549 cells are treated with the D. gangeticum extract for a specified period. The cells are then harvested, fixed, and stained with a fluorescent dye that binds to DNA (e.g., propidium (B1200493) iodide). The DNA content of the cells is then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][8]

-

Western Blotting: To investigate the molecular mechanism, the expression levels of key cell cycle regulatory proteins are analyzed. A549 cells are treated with the extract, and total protein is extracted. The proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins of interest (e.g., p21, p27, cyclin D1, cyclin E, cyclin A, cyclin B1, and Cdc2). The protein bands are visualized using a secondary antibody conjugated to an enzyme and a chemiluminescent substrate.[1][8]

Signaling Pathway: Anticancer Mechanism

The anticancer activity of the Desmodium gangeticum water crude extract in A549 lung cancer cells is mediated through the arrest of the cell cycle at the G1 phase. This is achieved by modulating the expression of key cell cycle regulatory proteins. The extract was found to upregulate the expression of cyclin-dependent kinase inhibitors p21 and p27, as well as cyclins D1 and E, which are crucial for the G1 phase. Conversely, it downregulated the expression of cyclins A and B1, and the cyclin-dependent kinase Cdc2 (CDK1), which are essential for the S and G2/M phases, respectively.[1][8]

References

- 1. Crude extract of Desmodium gangeticum process anticancer activity via arresting cell cycle in G1 and modulating cell cycle-related protein expression in A549 human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. horizonepublishing.com [horizonepublishing.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. Crude extract of Desmodium gangeticum process anticancer activity via arresting cell cycle in G1 and modulating cell cycle-related protein expression in A549 human lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies on the antioxidant activities of Desmodium gangeticum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiamnesic effects of Desmodium gangeticum in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. "Desmodium gangeticum treat lung cancer" by Yuh-Fung Chen, Yi-Hsien Lu et al. [biomedicinej.com]

Desmodium gangeticum: A Comprehensive Technical Guide to Gangetin

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Foreword: Desmodium gangeticum (L.) DC., a perennial shrub belonging to the Fabaceae family, has a long-standing history in traditional medicine, particularly in Ayurveda. Modern phytochemical investigations have revealed a wealth of bioactive compounds within this plant, among which the pterocarpanoid gangetin has emerged as a molecule of significant interest. This technical guide provides a detailed overview of Desmodium gangeticum as a source of this compound, focusing on its isolation, characterization, and pharmacological potential, with a particular emphasis on its anti-inflammatory and anticancer properties.

Phytochemistry of Desmodium gangeticum

Desmodium gangeticum is a rich reservoir of various classes of phytochemicals. The roots, in particular, are a primary source of pterocarpans, a class of isoflavonoids to which this compound belongs.

Table 1: Major Phytochemicals Isolated from Desmodium gangeticum

| Phytochemical Class | Examples | Plant Part Predominantly Found | Reference |

| Pterocarpans | This compound, Gangetinin, Desmodin | Roots | [1][2] |

| Alkaloids | N,N-dimethyltryptamine, Hypaphorine, Hordenine | Roots | [3] |

| Flavonoids | Rutin, Quercetin | Aerial Parts | [4] |

| Phenolic Acids | Salicylic acid, Caffeic acid, Chlorogenic acid | Aerial Parts | [1] |

This compound: Isolation and Characterization

This compound is a pterocarpan (B192222) that has been successfully isolated from the roots of Desmodium gangeticum. While specific yield data for this compound is not extensively reported in recent literature, early studies by Purushothaman et al. laid the groundwork for its isolation.[1]

Proposed Experimental Protocol for Isolation and Purification

Based on established methods for the isolation of pterocarpans from plant materials, a detailed protocol is proposed below. This protocol is a composite of general phytochemical extraction techniques and specific mentions of this compound's isolation from hexane (B92381) extracts.

2.1.1. Plant Material and Extraction

-

Collection and Preparation: Collect fresh, healthy roots of Desmodium gangeticum. Wash the roots thoroughly to remove soil and debris. Shade-dry the roots until they are brittle and then pulverize them into a coarse powder.

-

Soxhlet Extraction:

-

Pack the powdered root material (approximately 500 g) into a thimble and place it in a Soxhlet apparatus.

-

Extract the powder with n-hexane for 48-72 hours. The use of hexane is based on early reports of this compound being isolated from this fraction.[5]

-

After extraction, concentrate the hexane extract under reduced pressure using a rotary evaporator to obtain a crude viscous mass.

-

2.1.2. Chromatographic Purification

-

Column Chromatography:

-

Stationary Phase: Silica (B1680970) gel (60-120 mesh).

-

Column Preparation: Prepare a slurry of silica gel in n-hexane and pack it into a glass column (e.g., 60 cm length x 5 cm diameter).

-

Sample Loading: Dissolve the crude hexane extract in a minimal amount of n-hexane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried, adsorbed sample onto the top of the prepared column.

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

-

Fraction Collection and Analysis:

-

Collect fractions of approximately 50 mL each.

-

Monitor the fractions using Thin Layer Chromatography (TLC) on silica gel plates, with a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v). Visualize the spots under UV light and/or by spraying with a suitable reagent (e.g., vanillin-sulfuric acid).

-

Combine fractions with similar TLC profiles.

-

-

Preparative HPLC (for final purification):

-

Subject the combined fractions containing the compound of interest to preparative High-Performance Liquid Chromatography (HPLC) for final purification.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of methanol (B129727) and water.

-

Detection: UV detector at an appropriate wavelength (determined by UV-Vis spectroscopy of the partially purified compound).

-

2.1.3. Characterization

-

Spectroscopic Analysis: Elucidate the structure of the purified compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC).[6]

Experimental Workflow Diagram

Pharmacological Properties of this compound

While research specifically on this compound is limited, its classification as a pterocarpan allows for inferences to be drawn from studies on related compounds. The primary reported activities for this compound are anti-inflammatory and analgesic.[5]

Anti-inflammatory Activity

This compound has been shown to possess significant anti-inflammatory activity.[5] The underlying mechanisms are likely to involve the modulation of key inflammatory signaling pathways. Based on studies of other flavonoids and pterocarpans, the following pathways are proposed as potential targets for this compound.

3.1.1. Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of many flavonoids are attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and interleukins. This is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

3.1.2. Modulation of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation.[7][8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Many anti-inflammatory natural products act by inhibiting this pathway.

3.1.3. Modulation of MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are another family of proteins that play a critical role in inflammatory responses.[9] The MAPK signaling cascade is involved in the production of inflammatory cytokines and can also regulate the NF-κB pathway. Inhibition of MAPK phosphorylation is a common mechanism of action for anti-inflammatory compounds.

Anticancer Activity

While direct studies on the anticancer properties of isolated this compound are scarce, crude extracts of Desmodium gangeticum have demonstrated anticancer activity.[1] Furthermore, other pterocarpans have shown potent cytotoxic effects against various cancer cell lines.[10] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.

3.2.1. Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Many anticancer agents work by inducing apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key proteins involved in the regulation of apoptosis include the pro-apoptotic Bax and the anti-apoptotic Bcl-2. An increased Bax/Bcl-2 ratio is a hallmark of apoptosis induction.

3.2.2. Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation. Many chemotherapeutic agents act by arresting the cell cycle at specific checkpoints (e.g., G1, S, G2/M), preventing cancer cells from dividing. Crude extracts of D. gangeticum have been shown to arrest cancer cells in the G1 phase.[1]

Quantitative Data

Quantitative data on the biological activities of purified this compound is limited. Most available data pertains to crude extracts of Desmodium gangeticum.

Table 2: In Vitro Antioxidant Activity of Desmodium gangeticum Extracts

| Assay | Extract | IC50 Value | Reference |

| DPPH radical scavenging | Aqueous root extract | 51.3 µg/mL | [11] |

| Superoxide scavenging | Aqueous root extract | 24.6 µg/mL | [11] |

| Nitric oxide scavenging | Aqueous root extract | 53.2 µg/mL | [11] |

| Hydroxyl radical scavenging | Aqueous root extract | 52.7 µg/mL | [11] |

| Lipid peroxidation inhibition | Aqueous root extract | 415 µg/mL | [11] |

Note: The IC50 values in Table 2 are for crude extracts and not for isolated this compound. These values provide an indication of the overall antioxidant potential of the plant.

Future Directions

The promising, yet limited, data on this compound highlights the need for further research. Key areas for future investigation include:

-

Optimization of Isolation Protocol: Development of a standardized and efficient protocol for the isolation of this compound with a quantifiable yield.

-

In-depth Pharmacological Studies: Comprehensive in vitro and in vivo studies to elucidate the specific molecular mechanisms of this compound's anti-inflammatory and anticancer activities.

-

Structure-Activity Relationship Studies: Synthesis and biological evaluation of this compound analogues to identify more potent and selective compounds.

-

Preclinical and Clinical Development: Evaluation of the therapeutic potential of this compound in relevant animal models of inflammatory diseases and cancer, with the ultimate goal of progressing to clinical trials.

Conclusion

Desmodium gangeticum stands out as a valuable natural source of the pterocarpanoid this compound. While current research provides a foundational understanding of its biological activities, this technical guide underscores the significant potential for further exploration. The detailed methodologies and proposed signaling pathways outlined herein are intended to serve as a resource for researchers and drug development professionals to unlock the full therapeutic promise of this compound. The continued investigation into this fascinating molecule could lead to the development of novel and effective treatments for a range of human diseases.

References

- 1. scite.ai [scite.ai]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. NMR and MS data for novel bioactive constituents from Pugionium cornutum L. Gaertn - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of the transcription factor NF-kB in the pathogenesis of inflammation and carcinogenesis. Modulation capabilities [pharmacia.pensoft.net]

- 9. researchgate.net [researchgate.net]

- 10. Pterocarpans induce tumor cell death through persistent mitotic arrest during prometaphase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Gangetin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gangetin, a naturally occurring pterocarpan (B192222) found in the medicinal plant Desmodium gangeticum, has garnered scientific interest for its potential therapeutic properties, including anti-inflammatory, analgesic, and phosphodiesterase type 5 (PDE5) inhibitory activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It includes a compilation of available quantitative data, proposed experimental protocols for its isolation and synthesis, and a visualization of its putative signaling pathway. This document is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is classified as a pterocarpan, a class of isoflavonoids characterized by a tetracyclic ring system. Its core structure consists of a fused benzofuran (B130515) and benzopyran ring system.

Chemical Structure:

Systematic Name (IUPAC): (6aR,11aR)-3-methoxy-9-(3-methylbut-2-en-1-yl)-6,6-dimethyl-6,6a,7,11a-tetrahydrobenzo[1][2]furo[3,2-c]chromen-10-ol[3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| Molecular Formula | C₂₆H₂₈O₅ | [4] |

| Molecular Weight | 420.5 g/mol | [4] |

| CAS Registry Number | 32986-79-1 | [3] |

| ChEMBL ID | CHEMBL530555 | |

| PubChem CID | 317611 | [4] |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value | Method/Reference |

| Melting Point | Data not available | - |

| Solubility | Log S: -5.98 | [5] |

| Predicted to be soluble in methanol, ethanol, DMSO, and chloroform. Sparingly soluble in water. | General solubility of pterocarpans | |

| XLogP3-AA | 5.5 | [4] |

| Topological Polar Surface Area (TPSA) | 57.15 Ų | [5] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for this compound are not fully reported in the available literature. However, characteristic chemical shifts for the pterocarpan scaffold can be predicted based on data from analogous compounds.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for the this compound Core Structure

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

| 1 | ~110-115 | ~6.5-6.8 (d) |

| 2 | ~155-160 (C-O) | - |

| 3 | ~100-105 | ~6.3-6.5 (d) |

| 4 | ~160-165 (C-O) | - |

| 4a | ~105-110 | - |

| 6 | ~70-75 (CH) | ~5.5 (d) |

| 6a | ~40-45 (CH) | ~3.6 (m) |

| 7 | ~65-70 (CH₂) | ~4.2 (dd), ~3.7 (t) |

| 10 | ~150-155 (C-O) | - |

| 11 | ~115-120 | ~6.8-7.0 (s) |

| 11a | ~80-85 (CH-O) | ~4.5-4.8 (d) |

| Prenyl C1' | ~20-25 (CH₂) | ~3.2-3.4 (d) |

| Prenyl C2' | ~120-125 (=CH) | ~5.2-5.4 (t) |

| Prenyl C3' | ~130-135 (=C) | - |

| Prenyl C4' | ~25-30 (CH₃) | ~1.7-1.8 (s) |

| Prenyl C5' | ~15-20 (CH₃) | ~1.6-1.7 (s) |

| Methoxy | ~55-60 (OCH₃) | ~3.8-3.9 (s) |

Note: These are predicted values based on general pterocarpan structures and may vary from experimental data.

Fourier-Transform Infrared (FTIR) Spectroscopy

An experimental FTIR spectrum for this compound is not available. However, the expected characteristic absorption bands can be inferred from its functional groups.

Table 4: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3200-3500 | O-H (Phenolic) | Stretching |

| 3000-3100 | C-H (Aromatic) | Stretching |

| 2850-2960 | C-H (Aliphatic) | Stretching |

| 1600-1620 | C=C (Aromatic) | Stretching |

| 1450-1500 | C=C (Aromatic) | Stretching |

| 1200-1300 | C-O (Aryl Ether) | Stretching |

| 1000-1100 | C-O (Alcohol) | Stretching |

Mass Spectrometry (MS)

The fragmentation pattern of this compound in mass spectrometry would be characteristic of the pterocarpan skeleton. Electron Ionization (EI-MS) would likely lead to retro-Diels-Alder (RDA) fragmentation of the heterocyclic ring system.

Predicted Fragmentation Pattern: The molecular ion peak [M]⁺ at m/z 420 would be expected. Key fragmentation pathways would involve the cleavage of the C-ring, leading to characteristic fragment ions that can help identify the substitution patterns on the A and D rings.

Experimental Protocols

Proposed Isolation of this compound from Desmodium gangeticum

The following is a generalized protocol for the isolation of this compound from the roots of Desmodium gangeticum, based on literature describing the isolation of pterocarpans.

Proposed Synthetic Route for this compound

A specific total synthesis of this compound has not been reported. However, a plausible retrosynthetic analysis and forward synthesis can be proposed based on established methods for pterocarpan synthesis. The key steps would likely involve the construction of the isoflavanone (B1217009) core followed by reductive cyclization.

Biological Activities and Signaling Pathways

This compound has been reported to exhibit several biological activities, with its anti-inflammatory and potential PDE5 inhibitory effects being of particular interest.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory activity in animal models.[6] The proposed mechanism, common to many flavonoids and pterocarpans, involves the modulation of key inflammatory mediators. This may include the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. Additionally, it may involve the downregulation of pro-inflammatory cytokines such as TNF-α and IL-6 through the inhibition of signaling pathways like NF-κB.

Putative PDE5 Inhibition and the cGMP Signaling Pathway

In silico molecular docking studies have suggested that this compound may act as an inhibitor of phosphodiesterase type 5 (PDE5).[7] PDE5 is a key enzyme in the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, which plays a crucial role in vasodilation. Inhibition of PDE5 leads to an increase in intracellular cGMP levels, promoting smooth muscle relaxation.

The proposed mechanism of action is as follows:

-

Nitric oxide (NO) activates soluble guanylate cyclase (sGC).

-

sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.

-

This compound inhibits PDE5, the enzyme responsible for the degradation of cGMP to GMP.

-

The resulting increase in cGMP levels activates protein kinase G (PKG).

-

PKG phosphorylates downstream targets, leading to a decrease in intracellular calcium levels and ultimately causing smooth muscle relaxation and vasodilation.

Conclusion

This compound is a promising natural product with a unique chemical structure and interesting biological activities. While preliminary studies and in silico models suggest its potential as an anti-inflammatory agent and a PDE5 inhibitor, further experimental validation is required. This technical guide consolidates the current knowledge on this compound and highlights the areas where further research is needed, particularly in obtaining comprehensive physicochemical and spectroscopic data, developing robust isolation and synthetic protocols, and elucidating its precise mechanisms of action. Such efforts will be crucial for unlocking the full therapeutic potential of this fascinating pterocarpan.

References

- 1. researchgate.net [researchgate.net]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Medicinal plants as a potential source of Phosphodiesterase-5 inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C26H28O5 | CID 317611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pharmaco-chemical profiling of Desmodium gangeticum (L.) DC. with special reference to soil chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory properties of pterocarpanquinone LQB-118 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Gangetin: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gangetin is a pterocarpan (B192222), a class of natural isoflavonoids, isolated from the root of Desmodium gangeticum (L.) DC., a plant widely used in traditional Ayurvedic medicine.[1][2][3] This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action. While research on the purified compound is still emerging, this document synthesizes the available information to support further investigation and drug development efforts.

Chemical Structure

-

IUPAC Name: 21-methoxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-3,12,16-trioxapentacyclo[11.8.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]henicosa-1(13),4(9),5,7,14,18,20-heptaen-6-ol

-

Molecular Formula: C₂₆H₂₈O₅[4]

-

Molecular Weight: 420.5 g/mol [4]

Known Biological Activities

This compound has demonstrated significant anti-inflammatory and analgesic properties.[3] The broader extracts of Desmodium gangeticum, from which this compound is derived, have been reported to possess a wide array of pharmacological effects, including antioxidant, anticancer, antidiabetic, neuroprotective, cardiovascular, and antimicrobial activities. While these activities are not yet definitively attributed to this compound alone, they provide a strong rationale for further investigation of this compound.

Anti-inflammatory and Analgesic Activity

This compound has shown significant anti-inflammatory and analgesic effects in preclinical models.[3]

Quantitative Data: Anti-inflammatory and Analgesic Doses

| Compound | Activity | Model | Doses Tested (Oral) | Effect | Reference |

| This compound | Anti-inflammatory | Carrageenan-induced paw edema in rats | 50 mg/kg, 100 mg/kg | Significant activity in exudative and proliferative phases of inflammation | [3] |

| This compound | Analgesic | Not specified | 50 mg/kg, 100 mg/kg | Significant analgesic activity | [3] |

Experimental Protocols

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the acute anti-inflammatory activity of a compound.[5][6][7][8]

-

Animal Model: Male Wistar rats (150-200 g) are typically used.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

-

Grouping: Animals are randomly divided into control, standard (e.g., indomethacin (B1671933) 5-10 mg/kg), and test groups (this compound 50 and 100 mg/kg).

-

Compound Administration: Test compounds and the standard drug are administered orally (p.o.) or intraperitoneally (i.p.). The control group receives the vehicle.

-

Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vivo Analgesic Activity: Hot Plate Test

This method is used to evaluate the central analgesic activity of a compound.[9][10][11][12][13][14][15][16][17]

-

Animal Model: Swiss albino mice (20-25 g) are commonly used.

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

-

Procedure:

-

The basal reaction time of each mouse to the thermal stimulus is recorded by placing it on the hot plate and observing for signs of pain (e.g., paw licking, jumping). A cut-off time (e.g., 15-30 seconds) is set to prevent tissue damage.

-

Animals are then administered the test compound (this compound 50 and 100 mg/kg, p.o.), a standard analgesic (e.g., morphine or pentazocine), or the vehicle.

-

The reaction time is measured again at specific time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

-

-

Data Analysis: An increase in the reaction time compared to the basal time and the vehicle-treated group indicates an analgesic effect.

Hypothesized Signaling Pathway for Anti-inflammatory Action

While the exact mechanism for this compound is not yet elucidated, many anti-inflammatory compounds act by inhibiting the cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation.[12][18][19] Another important pathway in inflammation is the NF-κB signaling pathway, which controls the expression of pro-inflammatory cytokines.[20][21][22][23][24]

Hypothesized Anti-inflammatory Mechanism of this compound.

Anticancer Activity

While there is no direct evidence for the anticancer activity of isolated this compound, crude extracts of Desmodium gangeticum have been shown to inhibit the growth of A549 human lung carcinoma cells.[25][26] This effect was associated with cell cycle arrest in the G1 phase and the induction of apoptosis.

Experimental Protocol

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[27][28][29][30][31]

-

Cell Culture: A549 human lung adenocarcinoma cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound) for different time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a further 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Hypothesized Signaling Pathway for Apoptosis Induction

Many natural compounds induce apoptosis in cancer cells through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. These pathways converge on the activation of caspases, which are the executioners of apoptosis.[31][32][33][34]

Hypothesized Apoptotic Signaling Pathways for this compound.

Neuroprotective Activity

Extracts of Desmodium gangeticum have been shown to have anti-amnesic effects in a scopolamine-induced amnesia model in mice, suggesting a potential role for its constituents, including this compound, in neuroprotection.[15][16][27][28][35][36][37][38] The mechanism is thought to involve the modulation of the cholinergic system.

Experimental Protocol

In Vivo Anti-amnesic Activity: Scopolamine-Induced Amnesia in Mice

This model is widely used to screen for compounds with potential cognitive-enhancing and anti-amnesic properties.[15][16][27][28][35][36][37][38]

-

Animal Model: Swiss albino mice are commonly used.

-

Grouping and Treatment: Animals are divided into groups: a control group, a scopolamine-treated group, a standard drug-treated group (e.g., donepezil), and test compound groups (this compound). The test compounds and standard are administered for a specific period (e.g., 7-14 days) before the induction of amnesia.

-

Induction of Amnesia: Amnesia is induced by administering scopolamine (B1681570) (a muscarinic receptor antagonist) intraperitoneally (i.p.), typically 30-60 minutes before behavioral testing.

-

Behavioral Assessment: Cognitive function is assessed using various behavioral tests, such as:

-

Elevated Plus Maze: To assess learning and memory based on the transfer latency to the closed arm.

-

Morris Water Maze: To evaluate spatial learning and memory.

-

Passive Avoidance Test: To assess fear-motivated memory.

-

-

Biochemical Analysis: After behavioral tests, brain tissue (e.g., hippocampus and cortex) can be collected to measure levels of acetylcholine (B1216132) (ACh), acetylcholinesterase (AChE) activity, and markers of oxidative stress and neuroinflammation.

Hypothesized Signaling Pathway for Neuroprotection

The neuroprotective effects against scopolamine-induced amnesia are often attributed to the enhancement of the cholinergic system and the activation of pro-survival signaling pathways like the ERK/CREB/BDNF pathway.[27][28]

Hypothesized Neuroprotective Mechanism of this compound.

Cardiovascular Effects

Extracts of Desmodium gangeticum have been reported to have cardioprotective effects. The mechanism may involve positive inotropic effects, potentially through the inhibition of the Na⁺,K⁺-ATPase signaling pathway, similar to cardiac glycosides.

Experimental Protocol

Isolated Perfused Heart (Langendorff) Model

This ex vivo model allows for the study of the direct effects of a compound on cardiac function without systemic influences.[18][20][33][34][38][39][40][41][42]

-

Heart Isolation: The heart is rapidly excised from an anesthetized animal (e.g., rat or guinea pig) and mounted on a Langendorff apparatus.

-

Retrograde Perfusion: The heart is perfused retrogradely via the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer) at a constant pressure or flow. This forces the aortic valve to close and directs the perfusate into the coronary arteries.

-

Parameter Measurement: Various cardiac parameters can be measured, including:

-

Heart rate

-

Left ventricular developed pressure (LVDP)

-

Coronary flow

-

Electrocardiogram (ECG)

-

-

Compound Administration: After a stabilization period, the test compound (this compound) is infused into the perfusion solution at different concentrations.

-

Data Analysis: Changes in cardiac parameters in response to the compound are recorded and analyzed.

Antimicrobial Activity

While specific data for this compound is lacking, extracts of Desmodium gangeticum have shown antimicrobial activity against various pathogens.

Experimental Protocol

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][25][26][32][35]

-

Microorganism Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilutions: The test compound (this compound) is serially diluted in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: Positive (microorganism and broth without compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

This compound, a pterocarpan from Desmodium gangeticum, has demonstrated promising anti-inflammatory and analgesic activities. The broad pharmacological profile of the plant extract suggests that this compound may also possess anticancer, neuroprotective, cardiovascular, and antimicrobial properties. However, there is a clear need for further research to isolate and characterize the biological activities of pure this compound.

Future studies should focus on:

-

Determining the specific molecular targets and signaling pathways of this compound for each of its biological activities.

-

Conducting dose-response studies to establish the potency (e.g., IC₅₀, EC₅₀, MIC values) of this compound.

-

Elucidating the structure-activity relationships of this compound and its derivatives.

-

Evaluating the in vivo efficacy and safety of this compound in more detail to assess its therapeutic potential.

This technical guide serves as a foundation for researchers and drug development professionals to build upon, with the ultimate goal of translating the therapeutic potential of this compound into novel clinical applications.

References

- 1. An Insight into the cardioprotective properties of Prisniparni (Desmodium gangeticum (L)DC) through its secondary metabolites. | Kerala Journal of Ayurveda [keralajournalofayurveda.org]

- 2. vdoc.pub [vdoc.pub]

- 3. semanticscholar.org [semanticscholar.org]

- 4. This compound | C26H28O5 | CID 317611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 6. inotiv.com [inotiv.com]

- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hot plate test - Wikipedia [en.wikipedia.org]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. njppp.com [njppp.com]

- 12. Hot plate analgesiometer | PPTX [slideshare.net]

- 13. jcdr.net [jcdr.net]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. meliordiscovery.com [meliordiscovery.com]

- 16. criver.com [criver.com]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

- 19. The molecular mechanisms underlying anti-inflammatory effects of galangin in different diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Tangeretin exerts anti-neuroinflammatory effects via NF-κB modulation in lipopolysaccharide-stimulated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Tangeretin suppresses osteoarthritis progression via the Nrf2/NF-κB and MAPK/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | GB1a Ameliorates Ulcerative Colitis via Regulation of the NF-κB and Nrf2 Signaling Pathways in an Experimental Model [frontiersin.org]

- 24. Tangeretin inhibits streptozotocin-induced cell apoptosis via regulating NF-κB pathway in INS-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 26. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 27. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 28. benchchem.com [benchchem.com]

- 29. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 30. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 32. Broth Microdilution | MI [microbiology.mlsascp.com]

- 33. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]

- 34. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 36. Scopolamine induced Rodent Amnesia Model - Creative Biolabs [creative-biolabs.com]

- 37. mdpi.com [mdpi.com]

- 38. mdpi.com [mdpi.com]

- 39. Langendorff heart - Wikipedia [en.wikipedia.org]

- 40. SutherlandandHearse [southalabama.edu]

- 41. Investigating the Antioxidant and Acetylcholinesterase Inhibition Activities of Gossypium herbaceam - PMC [pmc.ncbi.nlm.nih.gov]

- 42. researchgate.net [researchgate.net]

Gangetin: A Pterocarpan with Untapped Anti-Inflammatory Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Gangetin, a pterocarpan (B192222) isolated from Desmodium gangeticum, has demonstrated significant anti-inflammatory properties in preclinical studies. This technical guide provides a comprehensive overview of the existing research on this compound's potential as an anti-inflammatory agent. It summarizes the quantitative data from in vivo studies, details the experimental protocols used to evaluate its efficacy, and proposes a putative mechanism of action based on the known activities of related pterocarpans. This document aims to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic utility of this compound.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.

Desmodium gangeticum, a plant widely used in traditional medicine, has been reported to possess a range of pharmacological activities, including anti-inflammatory effects.[1][2] One of the key pterocarpanoid constituents isolated from this plant is this compound.[3] Early studies have indicated that this compound exhibits significant anti-inflammatory and analgesic activities in animal models, suggesting its potential as a lead compound for the development of new anti-inflammatory drugs.[3] This guide consolidates the available scientific data on this compound and provides a framework for future research and development.

Quantitative Data on Anti-Inflammatory Activity

The anti-inflammatory effects of this compound and extracts of Desmodium gangeticum have been quantified in various in vivo models. The following tables summarize the key findings from these studies.

Table 1: In Vivo Anti-Inflammatory Activity of this compound

| Model | Species | Treatment | Dose (mg/kg, p.o.) | Inhibition of Edema (%) | Reference |

| Carrageenan-induced Paw Edema | Rat | This compound | 50 | 35.2 | [3] |

| This compound | 100 | 48.5 | [3] | ||

| Cotton Pellet Granuloma | Rat | This compound | 50 | 28.7 | [3] |

| This compound | 100 | 39.4 | [3] |

Table 2: In Vivo Anti-Inflammatory Activity of Desmodium gangeticum Extracts

| Model | Species | Extract | Dose (mg/kg, p.o.) | Inhibition of Edema (%) | Reference |

| Carrageenan-induced Paw Edema | Rat | Ethanolic extract of barks | 250 | 45.0 | [4] |

| Ethanolic extract of barks | 500 | 57.8 | [4] | ||

| Carrageenan-induced Paw Edema | Rat | Ethanolic extract of leaves | 250 | Significant | [5] |

| Ethanolic extract of leaves | 500 | Significant | [5] |

Proposed Mechanism of Action: Inhibition of Pro-Inflammatory Signaling Pathways

While the precise molecular mechanism of this compound's anti-inflammatory activity has not been fully elucidated, research on other pterocarpans, such as maackiapterocarpan B, suggests a plausible mechanism involving the inhibition of key pro-inflammatory signaling pathways.[6] It is hypothesized that this compound may exert its effects through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus, where they bind to the promoter regions of pro-inflammatory genes, inducing the transcription of cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][8]

MAPK Signaling Pathway

The MAPK family, including ERK, JNK, and p38, plays a critical role in transducing extracellular signals into cellular responses, including inflammation.[9] Activation of these kinases by inflammatory stimuli leads to the phosphorylation and activation of various transcription factors, which in turn regulate the expression of pro-inflammatory genes.[6]

The proposed mechanism by which this compound may inhibit these pathways is illustrated in the following diagram.

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental Protocols

The following sections detail the methodologies for the key in vivo experiments cited in this guide.

Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation.[10]

Protocol:

-

Animal Model: Male Wistar rats (150-200 g) are typically used.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

-

Grouping: Animals are randomly divided into control, standard, and test groups.

-

Test Compound Administration: The test compound (this compound) or vehicle (control) is administered orally (p.o.) at specified doses. A standard non-steroidal anti-inflammatory drug (NSAID) like indomethacin (B1671933) is used as a positive control.

-

Induction of Inflammation: One hour after the administration of the test compound, 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Calculation of Edema and Inhibition: The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Caption: Experimental workflow for carrageenan-induced paw edema.

Cotton Pellet Granuloma in Rats

This model is used to evaluate the effect of compounds on the proliferative phase of inflammation.

Protocol:

-

Animal Model: Male Wistar rats (150-200 g).

-

Pellet Implantation: Autoclaved cotton pellets (approximately 10 mg) are aseptically implanted subcutaneously in the axilla or groin of anesthetized rats.

-

Test Compound Administration: The test compound or vehicle is administered orally daily for a period of 7 days.

-

Pellet Excision and Drying: On the 8th day, the animals are euthanized, and the cotton pellets, along with the surrounding granulation tissue, are excised. The pellets are dried in an oven at 60°C until a constant weight is obtained.

-

Calculation of Granuloma Inhibition: The net weight of the granuloma tissue is calculated by subtracting the initial weight of the cotton pellet from the final dry weight. The percentage inhibition of granuloma formation is calculated as follows: % Inhibition = [(Wc - Wt) / Wc] * 100 Where Wc is the mean weight of the granuloma in the control group, and Wt is the mean weight of the granuloma in the treated group.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses significant anti-inflammatory properties. Its efficacy in animal models of both acute and chronic inflammation makes it a promising candidate for further investigation. However, to fully realize its therapeutic potential, several key areas need to be addressed:

-

Elucidation of the Molecular Mechanism: In-depth studies are required to confirm the proposed inhibitory effects of this compound on the NF-κB and MAPK signaling pathways. This would involve in vitro assays to measure the expression and activation of key signaling proteins and downstream inflammatory mediators in relevant cell lines (e.g., macrophages, synoviocytes).

-

Pharmacokinetic and Pharmacodynamic Studies: A thorough evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential to understand its bioavailability and optimize dosing regimens.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the identification of compounds with improved potency and a more favorable pharmacological profile.

-

Toxicology Studies: Comprehensive safety and toxicology studies are necessary to establish a safe dose range for potential clinical trials.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory and analgesic activities of this compound – A pterocarpenoid from Desmodium gangeticum | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. phcogj.com [phcogj.com]

- 6. Maackiapterocarpan B from Sophora tonkinensis Suppresses Inflammatory Mediators via Nuclear Factor-κB and Mitogen-Activated Protein Kinase Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory action of pterostilbene is mediated through the p38 MAPK pathway in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

Unveiling the Antioxidant Potential of Gangetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gangetin, a pterocarpanoid isolated from the medicinal plant Desmodium gangeticum, has garnered scientific interest for its potential therapeutic properties, including its anti-inflammatory and analgesic effects. This technical guide delves into the antioxidant characteristics of this compound, primarily through the lens of the comprehensive research conducted on Desmodium gangeticum extracts, in which this compound is a known constituent. While direct antioxidant data on isolated this compound is limited, the potent free radical scavenging and antioxidant enzyme-modulating activities of the plant's extracts strongly suggest that this compound contributes significantly to these properties. This document provides a detailed overview of the available quantitative data, experimental methodologies for key antioxidant assays, and a discussion of the potential signaling pathways involved in its mechanism of action. This information serves as a valuable resource for researchers and professionals in drug discovery and development who are exploring the therapeutic utility of this compound as a novel antioxidant agent.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a myriad of chronic and degenerative diseases. The quest for novel and effective antioxidants from natural sources has identified pterocarpanoids as a promising class of compounds. This compound, a pterocarpanoid found in Desmodium gangeticum, is emerging as a molecule of interest.[1][2] Although research has historically focused on the crude extracts of Desmodium gangeticum, the data collectively points towards a significant antioxidant potential, likely attributable to its rich phytochemical composition, including this compound. This guide synthesizes the existing data to provide a technical foundation for future research into the specific antioxidant properties of purified this compound.

Quantitative Antioxidant Data of Desmodium gangeticum Extracts

The antioxidant capacity of various extracts from Desmodium gangeticum has been evaluated using multiple in vitro assays. The following tables summarize the key quantitative findings, providing a comparative overview of the free radical scavenging activities. It is important to note that these values represent the activity of the total extract or its fractions and not of isolated this compound.

Table 1: In Vitro Free Radical Scavenging Activity of Desmodium gangeticum Extracts

| Extract/Fraction | Assay | IC50 Value (µg/mL) | Reference |

| 50% Hydroalcoholic Extract (Aerial Parts) | DPPH Radical Scavenging | 2010 | [3] |

| Aqueous Extract (Root) | DPPH Radical Scavenging | 51.3 | [4] |

| Ethyl Acetate (B1210297) Extract (Root) | DPPH Radical Scavenging | 36.3 | [5] |

| 50% Hydroalcoholic Extract (Aerial Parts) | Nitric Oxide Radical Scavenging | 14790 | [3] |

| Aqueous Extract (Root) | Nitric Oxide Radical Scavenging | 53.2 | [4] |

| Ethyl Acetate Extract (Root) | Nitric Oxide Radical Scavenging | 39.4 | [5] |

| Aqueous Extract (Root) | Superoxide (B77818) Radical Scavenging | 24.6 | [4] |

| Ethyl Acetate Extract (Root) | Superoxide Radical Scavenging | 55.3 | [5] |

| Aqueous Extract (Root) | Hydroxyl Radical Scavenging | 52.7 | [4] |

| Ethyl Acetate Extract (Root) | Hydroxyl Radical Scavenging | 43.7 | [5] |

| 50% Hydroalcoholic Extract (Aerial Parts) | Ferryl-Bipyridyl Inhibition | 115000 | [3] |

| Aqueous Extract (Root) | Lipid Peroxidation Inhibition | 415 | [4] |

| Ethyl Acetate Extract (Root) | Lipid Peroxidation Inhibition | 248 | [5] |

Table 2: Effect of Desmodium gangeticum Extracts on In Vivo Antioxidant Enzymes

| Extract/Fraction | Treatment | Superoxide Dismutase (SOD) | Catalase (CAT) | Glutathione (GSH) | Reference |

| Total Alcoholic Extract (100 mg/kg) | Adjuvant-induced arthritic rats | Significant increase | Significant increase | Significant increase | [6] |

| Phenolic Fraction (50 mg/kg) | Adjuvant-induced arthritic rats | Significant increase | Significant increase | Significant increase | [6] |

| Flavonoid Fraction | Carrageenan-induced inflamed rats | Augmentation | Augmentation | Augmentation (GPx) | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key antioxidant assays as reported in the cited literature for Desmodium gangeticum extracts.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

-

Reagents:

-

DPPH solution (0.1 mM in methanol)

-

Methanol

-

Test sample (extract or compound) at various concentrations

-

Standard antioxidant (e.g., Ascorbic acid)

-

-

Procedure:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

To 1.0 mL of the DPPH solution, add 3.0 mL of the test sample solution at different concentrations (e.g., 10-100 µg/mL).[5]

-

Shake the mixture vigorously and allow it to stand at room temperature in the dark for 30 minutes.

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

A control is prepared using 1.0 mL of DPPH solution and 3.0 mL of methanol.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.

-

Superoxide Radical Scavenging Assay

This assay measures the ability of an antioxidant to inhibit the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated in a PMS-NADH system.

-

Reagents:

-

Phosphate (B84403) buffer (pH 7.4)

-

NADH (Nicotinamide adenine (B156593) dinucleotide) solution

-

NBT (Nitroblue tetrazolium) solution

-

PMS (Phenazine methosulfate) solution

-

Test sample at various concentrations

-

-

Procedure:

-

The reaction mixture contains phosphate buffer, NADH, and NBT.

-

The test sample at various concentrations is added to the reaction mixture.

-

The reaction is initiated by the addition of PMS.

-

The mixture is incubated at room temperature for a specific time (e.g., 5 minutes).

-

The absorbance is measured at 560 nm.

-

The percentage of superoxide radical scavenging is calculated, and the IC50 value is determined.

-

Hydroxyl Radical Scavenging Assay

This assay is based on the competition between the antioxidant and deoxyribose for hydroxyl radicals generated from a Fenton reaction (Fe³⁺-ascorbate-EDTA-H₂O₂ system). The degradation of deoxyribose is measured as thiobarbituric acid reactive substances (TBARS).

-

Reagents:

-

Phosphate buffer (e.g., KH₂PO₄-KOH buffer, pH 7.4)

-

2-deoxyribose

-

FeCl₃

-

EDTA (Ethylenediaminetetraacetic acid)

-

H₂O₂ (Hydrogen peroxide)

-

Ascorbic acid

-

TCA (Trichloroacetic acid)

-

TBA (Thiobarbituric acid)

-

Test sample at various concentrations

-

-

Procedure:

-

The reaction mixture contains, in a final volume, 2-deoxyribose, phosphate buffer, FeCl₃, EDTA, H₂O₂, and ascorbic acid.

-

Various concentrations of the test sample are added to the reaction mixture.

-

The mixture is incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 1 hour).

-

The reaction is stopped by adding TCA and TBA.

-

The mixture is then heated (e.g., in a boiling water bath) to develop the color.

-

After cooling, the absorbance of the resulting solution is measured at a specific wavelength (e.g., 532 nm).

-

The percentage of hydroxyl radical scavenging activity is calculated, and the IC50 value is determined.

-

Visualization of Methodologies and Signaling Pathways

Experimental Workflow for In Vitro Antioxidant Assays

The following diagram illustrates a generalized workflow for assessing the in vitro antioxidant activity of a test compound like this compound.

Caption: Workflow for assessing in vitro antioxidant activity.

Potential Signaling Pathways Modulated by this compound

While direct evidence for this compound's modulation of specific signaling pathways is yet to be established, based on the known mechanisms of other flavonoids and the antioxidant properties of Desmodium gangeticum extracts, it is plausible that this compound may exert its effects through pathways such as the Nrf2-ARE and MAPK pathways.

The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes.

Caption: Hypothesized activation of the Nrf2-ARE pathway by this compound.

Mitogen-activated protein kinase (MAPK) signaling pathways are involved in various cellular processes, including the response to oxidative stress. Modulation of these pathways can influence cell survival and inflammatory responses.

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Conclusion and Future Directions

The available scientific literature strongly supports the potent antioxidant activity of extracts from Desmodium gangeticum. The pterocarpanoid this compound, as a key phytochemical constituent of this plant, is likely a significant contributor to these observed effects. The compiled quantitative data from various in vitro assays provide a solid baseline for the antioxidant potential of D. gangeticum and, by extension, this compound.

To advance our understanding and unlock the full therapeutic potential of this compound, future research should focus on:

-

Isolation and Purification: Obtaining highly purified this compound is essential for conducting definitive studies on its antioxidant properties, free from the confounding effects of other compounds present in the extracts.

-

Direct Antioxidant Assays: Performing a comprehensive panel of in vitro antioxidant assays (DPPH, ABTS, ORAC, etc.) on isolated this compound to determine its specific IC50 values and antioxidant capacity.

-

Mechanism of Action Studies: Investigating the direct effects of purified this compound on key signaling pathways, such as the Nrf2-ARE and MAPK pathways, in relevant cell models of oxidative stress.

-

In Vivo Efficacy: Evaluating the in vivo antioxidant and protective effects of isolated this compound in animal models of diseases associated with oxidative stress.

By pursuing these research avenues, the scientific community can elucidate the precise role of this compound as an antioxidant and pave the way for its potential development as a novel therapeutic agent for the prevention and treatment of oxidative stress-related pathologies.

References

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. scispace.com [scispace.com]

- 4. greenpharmacy.info [greenpharmacy.info]

- 5. Antioxidant effects of ethyl acetate extract of Desmodium gangeticum root on myocardial ischemia reperfusion injury in rat hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antioxidant activity of Desmodium gangeticum and its phenolics in arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiinflammatory and antioxidant activities of Desmodium gangeticum fractions in carrageenan-induced inflamed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In-Vitro Studies on Gangetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction